molecular formula C7H9N3O3 B576359 Methyl 3-amino-5-methoxypyrazine-2-carboxylate CAS No. 1130-99-0

Methyl 3-amino-5-methoxypyrazine-2-carboxylate

Cat. No. B576359
CAS RN: 1130-99-0
M. Wt: 183.167
InChI Key: YYQJZNWTAJKTQR-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-methoxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H9N3O3 . It has a molecular weight of 183.16500 .


Synthesis Analysis

The synthesis of “Methyl 3-amino-5-methoxypyrazine-2-carboxylate” involves the use of sodium hydride in methanol, followed by the addition of 3-amino-5-chloro-pyrazine-2-carboxylic acid methyl ester . The mixture is stirred at room temperature overnight, after which it is extracted with dichloromethane and ethyl acetate . The residue is then purified by chromatography on silica gel .


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-methoxypyrazine-2-carboxylate” has a molecular weight of 183.16500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .

properties

IUPAC Name

methyl 3-amino-5-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJZNWTAJKTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701580
Record name Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-methoxypyrazine-2-carboxylate

CAS RN

1130-99-0
Record name Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C. 75 mg (1.866 mmol) 60% sodium hydride in oil was added in portions to 5 ml MeOH and the mixture was stirred at room temperature for 30 min. After re-cooling to 0° C. 350 mg (1.866 mmol) 3-amino-5-chloro-pyrazine-2-carboxylic acid methyl ester (GB 1248146) was added and the mixture was allowed to warm to room temperature and stirred over night. Saturated aqueous NH4Cl was added and the mixture was extracted with DCM and EtOAc, the combined organic layers were washed with saturated aqueous sodium chloride, dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (cyclohexane to EtOAc) to provide the title compound as colorless solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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